molecular formula C13H14N2O4S2 B2406337 Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 688337-74-8

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2406337
CAS No.: 688337-74-8
M. Wt: 326.39
InChI Key: WIWNAQSDFKFPDL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Methoxylation of the Phenyl Ring: The methoxy groups are introduced via electrophilic aromatic substitution reactions using methanol and an acid catalyst.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. The specific mechanisms often involve:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in tumor cells, contributing to its potential as an anticancer agent.

Case Study: In Vitro Studies

In vitro studies revealed that this compound exhibited nanomolar activity against a range of human cancer cell lines. This suggests a broad-spectrum antitumor potential and highlights the importance of further research into its efficacy and safety.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of the dimethoxyphenyl group enhances its binding affinity to these targets.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

Potential Applications

  • Therapeutic Use in Inflammatory Diseases : The anti-inflammatory effects position this compound as a potential candidate for treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications significantly influence biological activity.

Modification TypeEffect on Activity
Introduction of Fluorine AtomsEnhances potency by improving lipophilicity and receptor binding
Variations in the Phenyl GroupAlters binding affinity and biological activity

Animal Models

Preclinical trials using murine models have shown that administration of this compound results in a significant reduction in tumor size compared to controls. This supports its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate: Lacks the methoxy groups on the phenyl ring.

    Methyl 4-amino-3-(2,5-dimethoxyphenyl)-1,3-thiazole-5-carboxylate: Lacks the sulfanylidene group.

Uniqueness

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of both methoxy groups on the phenyl ring and the sulfanylidene group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1021252-77-6

This compound features a thiazole ring, an amino group, and methoxy substituents on the phenyl ring, which contribute to its biological activities.

The mechanism of action for this compound involves interactions with various biological targets. The thiazole moiety is known to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction may lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related compounds .
  • Anticancer Potential
    • Several studies have highlighted the anticancer properties of thiazole derivatives. The presence of methoxy groups on the phenyl ring has been correlated with enhanced cytotoxic activity against various cancer cell lines. For example, related thiazole compounds demonstrated IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cells .
  • Xanthine Oxidase Inhibition
    • Thiazole derivatives have been explored for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. In vitro studies suggest that these compounds can serve as effective xanthine oxidase inhibitors, potentially benefiting conditions like gout .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMIC/IC50 ValuesReference
AntimicrobialMethyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.06 µg/ml
AnticancerVarious thiazolesIC50_{50} < 10 µM
Xanthine Oxidase InhibitionThiazole derivativesIC50_{50} ~ 1 µM

Case Study: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of thiazole derivatives and found that the introduction of electron-donating groups such as methoxy at specific positions significantly enhances anticancer activity. The most potent compounds were shown to interact effectively with Bcl-2 proteins, leading to apoptosis in cancer cells .

Properties

IUPAC Name

methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-17-7-4-5-9(18-2)8(6-7)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNAQSDFKFPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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